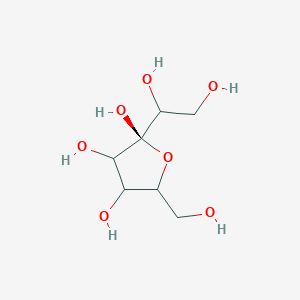
6'-Cinnamoylcatalpol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Cinnamoylcatalpol typically involves the extraction from the roots and rhizomes of Picrorhiza scrophulariiflora. The extraction process includes the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The compound can also be synthesized through chemical reactions involving the esterification of catalpol with cinnamic acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of 6’-Cinnamoylcatalpol involves large-scale extraction from Picrorhiza scrophulariiflora using advanced extraction techniques such as supercritical fluid extraction or pressurized liquid extraction. These methods ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6’-Cinnamoylcatalpol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The cinnamoyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various cinnamoyl derivatives and modified iridoid glycosides, which have been studied for their enhanced biological activities .
Aplicaciones Científicas De Investigación
6’-Cinnamoylcatalpol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of iridoid glycosides and their chemical properties.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: 6’-Cinnamoylcatalpol is investigated for its potential therapeutic effects in treating liver diseases, asthma, and inflammation. .
Mecanismo De Acción
The mechanism of action of 6’-Cinnamoylcatalpol involves the modulation of various molecular targets and pathways. It downregulates the expression of pSTAT6 and GATA3, which are involved in inflammatory responses. The compound also increases the serum levels of interferon-gamma (IFN-γ), which plays a crucial role in immune regulation .
Comparación Con Compuestos Similares
6’-Cinnamoylcatalpol is unique due to its specific structure and biological activities. Similar compounds include:
Picroside II: Another iridoid glycoside found in with similar hepatoprotective properties.
Specioside: An iridoid glycoside with anti-inflammatory and antioxidant activities.
Verminoside: Known for its antimicrobial and anti-inflammatory properties.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Propiedades
Fórmula molecular |
C24H28O11 |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H28O11/c25-10-14-17(28)18(29)19(30)23(32-14)34-22-16-13(8-9-31-22)20(21-24(16,11-26)35-21)33-15(27)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25-26,28-30H,10-11H2/t13?,14?,16?,17?,18?,19?,20?,21?,22?,23?,24-/m1/s1 |
Clave InChI |
BSYHSWKTXMTFNF-SDGYSJJBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3[C@@]4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isopropyl-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B14784493.png)


![[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzoate](/img/structure/B14784502.png)


![1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2-{[3-(1-Methylethyl)[1,2,4]triazolo[4,3-A]pyridin-6-Yl]sulfanyl}benzyl)urea](/img/structure/B14784517.png)

![Benzo[b]thiophen-3-yl-methylamine hydrochloride salt](/img/structure/B14784522.png)
![3,4,5-Trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B14784526.png)




